Methyl propenyl disulfide

Description

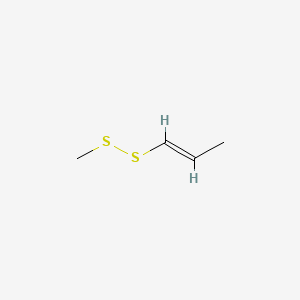

Structure

3D Structure

Properties

CAS No. |

23838-19-9 |

|---|---|

Molecular Formula |

C4H8S2 |

Molecular Weight |

120.2 g/mol |

IUPAC Name |

(E)-1-(methyldisulfanyl)prop-1-ene |

InChI |

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+ |

InChI Key |

FUDUFCLRGSEHAJ-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/SSC |

Canonical SMILES |

CC=CSSC |

density |

0.955-0.961 |

physical_description |

colourless liquid |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl Propenyl Disulfide

General Synthetic Strategy

The preparation of this compound primarily involves the reaction of methyl disulfur chloride with propenyl organometallic reagents, such as propenyl lithium or propenyl magnesium bromide, under controlled temperature and inert atmosphere conditions. The process typically includes:

- Synthesis of methyl disulfur chloride as a key intermediate.

- Reaction of methyl disulfur chloride with propenyl lithium or propenyl magnesium bromide.

- Workup involving acid quenching, extraction, drying, and purification by chromatographic techniques.

This methodology was extensively described in a patent detailing the preparation of alkenyl disulfides and trisulfides.

Detailed Synthetic Procedure

Preparation of Methyl Disulfur Chloride

- Starting from dimethyl trisulfide (5.5 g, 0.044 M), sulfuryl chloride (5.9 g, 0.044 M) is added at 20 °C in a quartz apparatus preheated and sealed under dry hydrogen chloride gas.

- The reaction mixture turns reddish-orange immediately.

- The mixture is warmed to 0 °C, and sulfur dioxide formed is removed under slight vacuum.

- Distillation yields methane sulfenyl chloride at 25 °C/50 mm Hg and methyl disulfur chloride at 29–30 °C/12 mm Hg.

Reaction with Propenyl Lithium

- Methyl disulfur chloride (0.93 g, 0.008 M) cooled to -30 °C is added dropwise to 25 mL of ethereal propenyl lithium solution.

- The reaction mixture is then poured into 25 mL of cold 0.1 N hydrochloric acid.

- The aqueous phase is extracted thrice with 10 mL portions of ethyl ether.

- The combined ether extracts are washed with 25 mL of 0.1 N hydrochloric acid and dried over anhydrous sodium sulfate.

- Solvent removal yields a dark brown oil, which is purified by vapor/liquid chromatography.

- Gas chromatography and mass spectrometry confirm the presence of cis and trans isomers of this compound.

Alternative Organometallic Reagents

- Propenyl magnesium bromide can also be used instead of propenyl lithium.

- The reaction is conducted at -70 to -75 °C in tetrahydrofuran with methyl disulfur chloride.

- After completion, the mixture is warmed, washed, dried, and the solvent removed to isolate the product.

- High vacuum distillation and chromatographic separation yield purified this compound isomers.

Reaction Scheme Summary

| Step | Reagents/Conditions | Description | Product/Intermediate |

|---|---|---|---|

| 1 | Dimethyl trisulfide + Sulfuryl chloride, 20 °C → 0 °C | Formation of methyl disulfur chloride via chlorination and distillation | Methyl disulfur chloride (CH3SSCl) |

| 2 | Methyl disulfur chloride + Propenyl lithium (or propenyl magnesium bromide), -30 °C to -75 °C | Nucleophilic substitution to form this compound | Crude this compound (cis/trans mixture) |

| 3 | Acid quenching, extraction, drying | Workup to isolate organic phase | Organic extract containing product |

| 4 | Vapor/liquid chromatography | Purification and isomer separation | Pure cis and trans this compound |

Analytical Characterization Supporting Preparation

The preparation is validated by multiple analytical techniques:

- Gas Chromatography (GC): Separation of cis and trans isomers on Carbowax M on Chromosorb WA/W columns with temperature programming from 75 to 225 °C at 2 °C/min.

- Mass Spectrometry (MS): Rapid scan MS confirms molecular weight and fragmentation consistent with this compound (molecular weight 120.236 g/mol).

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR data confirm the structural integrity and isomerism of the product.

- Infrared Spectroscopy (IR): Functional group analysis supports disulfide bond presence and alkene moiety.

Supporting Data from Literature and Databases

Physicochemical Data Table

Chromatographic Conditions for Isomer Separation

Perspectives from Varied Sources

- The patent literature provides a robust synthetic protocol emphasizing controlled low-temperature reactions and inert atmosphere handling to prevent side reactions and decomposition.

- NIST WebBook and related databases offer comprehensive physicochemical data and chromatographic behavior, essential for analytical verification and quality control.

- Research articles on allium chemistry highlight the biological relevance and natural occurrence of this compound, underscoring the importance of synthetic access for further studies.

- The combination of organolithium or Grignard reagents with sulfur chlorides is a well-established approach in organosulfur chemistry, enabling the synthesis of diverse disulfide derivatives with high regio- and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl propenyl disulfide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Food Industry

Flavoring Agent

Methyl propenyl disulfide is widely recognized for its role as a flavoring agent in the food industry. Its strong garlic-like flavor makes it a popular additive in various culinary applications. It enhances the taste profile of numerous dishes and is often used in processed foods to impart a savory character .

Potential Biomarker

Recent studies have suggested that this compound could serve as a biomarker for garlic consumption. Its presence can be detected in biological samples, indicating dietary intake of garlic and related products . This aspect is particularly useful in nutritional epidemiology, where understanding dietary habits is crucial.

Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound, showing effectiveness against various foodborne pathogens. For instance, essential oils containing this compound have demonstrated inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications as natural preservatives in food products .

Pharmaceutical Applications

Antineoplastic Activity

this compound has been investigated for its antineoplastic properties. Studies indicate that it may inhibit tumor growth and possess cytotoxic effects against certain cancer cell lines. This suggests potential therapeutic applications in oncology, particularly in developing new chemotherapeutic agents .

Biofilm Inhibition

The compound has shown promise in inhibiting biofilm formation by pathogenic bacteria. This characteristic is significant for pharmaceutical formulations aimed at treating infections associated with biofilm-producing microbes, which are often resistant to conventional antibiotics .

Agricultural Applications

Pest Repellent

this compound exhibits insecticidal properties, making it a candidate for use as a natural pest repellent. Its efficacy against specific agricultural pests could be leveraged to develop eco-friendly pest management strategies .

Soil Health

Research indicates that sulfur-containing compounds like this compound may enhance soil health by promoting beneficial microbial activity. This could lead to improved plant growth and resilience against diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of essential oils from Allium species, this compound was found to significantly reduce the viability of E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method, showcasing its potential as a natural preservative in food products .

Case Study 2: Flavor Profile Analysis

A chemical evaluation of elephant garlic volatiles revealed that this compound was one of the most abundant compounds present. This study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the flavor profile, supporting its use as a flavoring agent in culinary applications .

Mechanism of Action

The mechanism of action of methyl propenyl disulfide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key disulfide compounds structurally or functionally related to methyl propenyl disulfide:

Detailed Comparisons

Dimethyl Disulfide (C₂H₆S₂)

- Sources : Emitted by soil microbes, Allium spp., and marine ecosystems .

- Bioactivity : Exhibits ovicidal activity against Culex larvae (LC₅₀: 10.1 mg/L) and antifungal effects against Aspergillus spp. .

- Key Difference : Simpler structure with two methyl groups, leading to higher volatility but reduced reactivity compared to this compound .

Diallyl Disulfide (C₆H₁₀S₂)

- Sources : Dominant in garlic and processed Allium products .

- Bioactivity : Strong antioxidant and anticancer properties; significantly impacts sensory quality (flavor, odor) .

- Key Difference : The allyl groups enhance electrophilicity, making it more reactive in redox reactions than this compound .

sec-Butyl Propenyl Disulfide (C₇H₁₂S₂)

- Sources : Ferula assa-foetida stems and roots .

- Bioactivity : Potent antifungal activity against Aspergillus ochraceus and antibacterial effects on Bacillus cereus .

- Key Difference : The sec-butyl group increases hydrophobicity, enhancing membrane permeability and bioactivity .

Dipropyl Disulfide (C₆H₁₄S₂)

- Sources : Onions, leeks, and Ferula spp. .

- Bioactivity : Resistant to thermal degradation; accumulates in frozen Allium tissues .

- Key Difference : Saturated propyl groups reduce interaction with biological targets compared to the propenyl group .

Volatility and Environmental Impact

This compound is classified as a higher-weight organic sulfur compound, contributing to atmospheric sulfur fluxes alongside dimethyl sulfide and diallyl disulfide . Its emission from plants like Ferula and Allium spp. is ecologically significant, though less abundant than dimethyl sulfide .

Sensory and Processing Effects

- Pulsed Electric Field (PEF) Treatment : Increases this compound concentrations in onions by disrupting cell membranes and enhancing enzyme-substrate interactions .

Stability and Degradation

Biological Activity

Methyl propenyl disulfide, also known as methyl 1-propenyl disulfide or allyl methyl disulfide, is an organosulfur compound primarily found in garlic and other Allium species. This compound is notable for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C₄H₈S₂

- Molecular Weight : 120.236 g/mol

- CAS Registry Number : 2179-58-0

- IUPAC Name : 3-(methyldisulfanyl)prop-1-ene

Sources of this compound

This compound is predominantly found in:

- Garlic (Allium sativum)

- Onions (Allium cepa)

- Chives (Allium schoenoprasum)

These sources contribute to its significance in culinary and medicinal applications.

Anticancer Properties

Research has demonstrated the potential of this compound in inhibiting cancer cell growth. A study examined the effects of extracts from various Allium species on human breast cancer cells (MCF-7). The results indicated significant cytotoxicity, with survival rates decreasing in a dose-dependent manner:

| Concentration (µg/mL) | Survival Rate (%) |

|---|---|

| 10 | 51.3 |

| 50 | 49.7 |

| 200 | 42.2 |

| 400 | 42.0 |

The extracts exhibited greater efficacy compared to cisplatin, a standard chemotherapy agent .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study found that garlic extracts containing this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, demonstrating effective inhibition at low concentrations.

The biological activities of this compound are attributed to its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular components, leading to oxidative stress and subsequent cell death.

Case Studies

- Anticancer Efficacy : In vitro studies using MCF-7 cells showed that this compound significantly inhibited DNA synthesis, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Effects : A clinical evaluation of garlic extracts containing this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections .

Safety and Toxicity

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to adverse effects; however, the compound is generally regarded as safe when consumed in typical dietary amounts .

Q & A

Q. What analytical methods are recommended for detecting methyl propenyl disulfide in plant matrices?

Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is optimal for separating and identifying this compound in garlic and Allium species. Internal standards like diallyl disulfide improve quantification accuracy, while headspace solid-phase microextraction (HS-SPME) minimizes thermal degradation of volatile sulfur compounds .

Q. How does this compound contribute to the sensory profile of garlic?

this compound correlates with pungency and aroma intensity in garlic. Its concentration is influenced by enzymatic hydrolysis of precursors like S-methyl-L-cysteine sulfoxide. Methodologically, partial least squares-discriminant analysis (PLS-DA) can model its relationship with sensory descriptors such as a* color values and other organosulfur compounds (e.g., diallyl trisulfide) .

Q. What are the primary biosynthetic precursors of this compound?

this compound is derived from S-alk(en)yl-L-cysteine sulfoxides via alliinase-mediated hydrolysis. Isotopic labeling studies (e.g., using ¹³C-S-adenosylmethionine) confirm that the propenyl moiety originates from methyl group transfers during precursor biosynthesis .

Q. How should researchers address stability challenges in this compound during extraction?

To mitigate degradation, use low-temperature extraction (<4°C), nitrogen-purged environments, and rapid processing. Stabilizing agents like EDTA can chelate metal ions that catalyze oxidation. Validate stability via time-course GC-MS analyses .

Q. What statistical approaches are suitable for analyzing correlations between this compound and other organosulfur compounds?

Principal component analysis (PCA) and hierarchical clustering effectively identify co-occurrence patterns. For example, this compound shows positive correlations with dimethyl trisulfide (ρ = 0.82, p < 0.01) and negative correlations with 3-vinyl-1,2-dithiacyclohex-4-ene in garlic metabolomic datasets .

Advanced Research Questions

Q. How can experimental design resolve contradictory findings in this compound’s role in antioxidant activity?

Contradictions arise from matrix effects (e.g., garlic vs. synthetic standards). Use factorial designs to isolate variables: (1) compare pure this compound with crude extracts, (2) control for synergistic interactions (e.g., with flavonoids), and (3) employ cell-based assays (e.g., DPPH/ABTS) under standardized oxygen tension .

Q. What methodologies address discrepancies in this compound quantification across studies?

Inter-laboratory variability can be mitigated by harmonizing protocols: (1) calibrate GC-MS with certified reference materials, (2) validate recovery rates via spike-and-recovery experiments, and (3) report coefficients of variation (CV) for replicate analyses. Cross-validate results with LC-MS/MS for sulfur-specific detection .

Q. How can isotopic labeling elucidate this compound’s metabolic fate in vivo?

Administer ³⁴S-labeled this compound to model organisms (e.g., rodents) and track metabolites via high-resolution mass spectrometry. Pair with kinetic modeling to quantify absorption, distribution, and excretion rates. Ethical approval and isotope safety protocols are mandatory .

Q. What experimental strategies improve the sensitivity of this compound detection in complex biological fluids?

Derivatize this compound with pentafluorobenzyl bromide to enhance GC-ECD sensitivity. For low-concentration samples (e.g., plasma), use tandem mass spectrometry (MRM mode) with transitions like m/z 122 → 64. Validate against matrix-matched calibration curves .

Q. How can multi-omics integration clarify this compound’s regulatory mechanisms in plant systems?

Combine transcriptomics (RNA-seq of alliinase genes), proteomics (identification of sulfur-assimilation enzymes), and metabolomics (LC/GC-MS profiling). Use network analysis (e.g., WGCNA) to link this compound levels to upstream genetic pathways and downstream phenotypic traits (e.g., pest resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.